8E,10Z-Dodecadienyl acetate
Description
Contextualization as a Key Insect Semiochemical
8E,10Z-dodecadienyl acetate (B1210297) is a vital compound in the chemical communication systems of various insects, particularly within the order Lepidoptera. diva-portal.org It functions as a sex pheromone, a chemical released by one sex (typically the female) to attract the other for mating. The most well-documented example of its role is in the codling moth, Cydia pomonella, a major pest of pome fruit orchards. diva-portal.org In this species, females release a blend of pheromones, with (E,E)-8,10-dodecadien-1-ol (codlemone) being the primary component, but 8E,10Z-dodecadienyl acetate and other related compounds can also be involved in the complex signaling process that leads to mating. researchgate.netnih.gov
The compound's effectiveness as a semiochemical is not limited to the codling moth. Research has identified it as a key attractant or a component of the pheromone blend for several other moth species. For instance, it is the major pheromone component for the eastern pine seedworm, Cydia toreuta. nih.gov Field tests have shown that the (E,Z) isomer alone is sufficient to attract male Cydia toreuta in numbers equivalent to those attracted by caged females. nih.gov The compound is also utilized by other species within the Tortricidae family and beyond. nih.gov
The following table lists some of the insect species that utilize this compound as a semiochemical:
| Family | Species | Common Name | Role of Compound |
| Tortricidae | Cydia pomonella | Codling Moth | Pheromone component |
| Tortricidae | Cydia toreuta | Eastern Pine Seedworm | Major Pheromone Component nih.gov |
| Tortricidae | Cydia ingrata | - | Attractant |
| Tortricidae | Cydia exquisitana | - | Attractant |
| Oecophoridae | Acria ceramitis | - | Attractant |
This table is illustrative and not exhaustive of all species that may respond to this compound.
Significance of Stereoisomerism in Pheromone Communication
The biological activity of pheromones is highly dependent on their specific chemical structure, including the precise arrangement of atoms in three-dimensional space, a property known as stereoisomerism. For dodecadienyl acetate, which has two double bonds, four geometric isomers are possible: (E,E), (E,Z), (Z,E), and (Z,Z). The specific isomer, this compound, demonstrates the critical nature of stereoisomerism in pheromone communication.
The correct stereochemistry is crucial for the molecule to bind effectively to the specific olfactory receptors on the antennae of the male moth. nih.gov Any deviation from the correct isomeric form can lead to a significant reduction or complete loss of biological activity. In some cases, other isomers can even act as antagonists, inhibiting the response to the primary pheromone. nih.govnih.gov
Research on Cydia toreuta provides a clear example of the importance of stereoisomerism. While (E,Z)-8,10-dodecadienyl acetate is a potent attractant, the addition of the (Z,Z) isomer to the (E,Z) form significantly reduces trap catch. nih.gov Similarly, the (Z,E) isomer also decreases the attractiveness of the primary pheromone, although not to a statistically significant degree in the conducted study. nih.gov Conversely, the addition of the (E,E) isomer was found to increase trap catches, though this effect was also not statistically significant. nih.gov This illustrates that while one isomer is the primary signal, others can modulate the behavioral response, either enhancing or inhibiting it.
The following table summarizes the observed effects of different stereoisomers of 8,10-dodecadienyl acetate on the attraction of male Cydia toreuta:
| Stereoisomer | Effect on Male Cydia toreuta Attraction |
| This compound | Primary Attractant nih.gov |
| 8E,10E-Dodecadienyl Acetate | Increases trap catch (not statistically significant) nih.gov |
| 8Z,10E-Dodecadienyl Acetate | Decreases trap catch (not statistically significant) nih.gov |
| 8Z,10Z-Dodecadienyl Acetate | Significantly reduces trap catch nih.gov |
This high degree of specificity ensures that the communication channel is private to the species, preventing interbreeding with closely related species that might use different isomers or blends of isomers as their mating signal. nih.gov The precise discrimination of these acetate isomers by male moths is a key factor in maintaining reproductive isolation. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H24O2 |
|---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
[(8E,10Z)-dodeca-8,10-dienyl] acetate |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-6H,7-13H2,1-2H3/b4-3-,6-5+ |
InChI Key |
NTKDSWPSEFZZOZ-DNVGVPOPSA-N |
Isomeric SMILES |
C/C=C\C=C\CCCCCCCOC(=O)C |
Canonical SMILES |
CC=CC=CCCCCCCCOC(=O)C |
Origin of Product |
United States |
Biosynthesis and Endogenous Production
Enzymatic Pathways in Lepidopteran Pheromone Production
The biosynthesis of moth sex pheromones is a specialized branch of fatty acid synthesis. lu.se The pathways generally begin with a common saturated fatty acyl-CoA, such as palmitoyl-CoA (C16) or stearoyl-CoA (C18), produced by fatty acid synthase (FAS). This precursor then undergoes a series of modifications, primarily desaturation and chain-shortening, followed by reduction and esterification to yield the final pheromone components. lu.se
The key enzymatic steps involved in the production of dodecadienyl acetates and related compounds include:
Desaturation: Fatty acyl-CoA desaturases (FADs) are crucial enzymes that introduce double bonds at specific positions and with specific stereochemistry (Z or E) into the fatty acid chain. nih.gov The production of a conjugated diene system, such as that in 8,10-dodecadienyl acetate (B1210297), often involves unique desaturases. For instance, the biosynthesis of the codling moth's main pheromone component, (E8,E10)-dodecadienol, involves a bifunctional desaturase that catalyzes two consecutive desaturation steps. nih.gov
Chain-Shortening: Lepidopteran pheromone pathways often utilize limited β-oxidation to shorten the carbon chain of the fatty acyl precursor. chalmers.se For example, a C14 fatty acid can be shortened to a C12 intermediate. nih.govnih.gov Acyl-CoA oxidases are enzymes implicated in this chain-shortening process. nih.govd-nb.info
Reduction: Fatty Acyl-CoA Reductases (FARs) convert the fatty acyl-CoA precursors into the corresponding fatty alcohols. This is a critical step as many pheromones are alcohols or their acetate esters.
Acetylation: In the final step for acetate pheromones, an acetyl-CoA:fatty alcohol acetyltransferase (ATF) catalyzes the esterification of the fatty alcohol, adding an acetate group to form the final active pheromone component.
The biosynthesis of a specific isomer like 8E,10Z-dodecadienyl acetate follows this general scheme, with the unique double bond configuration being determined by the high specificity of the desaturase enzymes involved in the pathway.
Identification of Pheromone Gland Components
The pheromone glands of female moths contain a blend of compounds, with one or more major components and several minor ones that can play significant roles in modulating male behavior. While this compound is a specific isomer, analysis of pheromone glands from related species, such as the codling moth (Cydia pomonella), provides insight into the chemical environment where such compounds are produced. The gland of the female codling moth contains its primary pheromone, (E,E)-8,10-dodecadien-1-ol (Codlemone), along with a variety of other related compounds. researchgate.netresearchgate.net
Analysis of extracts from the pheromone glands of Cydia pomonella has identified several compounds, as detailed in the table below. researchgate.netresearchgate.netnih.gov
| Compound Name | Chemical Formula | Compound Type |
| (E,E)-8,10-Dodecadien-1-ol | C12H22O | Primary Pheromone |
| (E,E)-8,10-Dodecadienyl acetate | C14H24O2 | Pheromone Component |
| Dodecan-1-ol | C12H26O | Saturated Alcohol |
| Tetradecan-1-ol | C14H30O | Saturated Alcohol |
| (E)-9-Dodecen-1-ol | C12H24O | Monounsaturated Alcohol |
| Decan-1-ol | C10H22O | Saturated Alcohol |
| (E,Z)-8,10-Dodecadien-1-ol | C12H22O | Isomer of Primary Pheromone |
| (Z,E)-8,10-Dodecadien-1-ol | C12H22O | Isomer of Primary Pheromone |
Quantitative Analysis of Endogenous this compound Production
Studies have shown that (E,E)-8,10-dodecadienyl acetate constitutes less than 1% of the total pheromone produced by the female codling moth. researchgate.net The absolute amounts are typically in the nanogram range per individual gland. This is in contrast to the main component, Codlemone, which is present in much larger quantities. The precise ratios of these minor components to the main pheromone are often critical for eliciting the full range of attraction and mating behaviors in males. researchgate.net
The table below summarizes the reported quantities for several key components identified in the pheromone gland of Cydia pomonella.
| Compound | Mean Amount per Gland (ng) | Relative Amount (%) |
| (E,E)-8,10-Dodecadien-1-ol | ~10-100 ng | >90% |
| (E,E)-8,10-Dodecadienyl acetate | <1 ng | <1% |
| Dodecan-1-ol | Variable | ~1-5% |
| Tetradecan-1-ol | Variable | ~1-5% |
Neuroethology of 8e,10z Dodecadienyl Acetate Perception
Peripheral Olfactory Reception Mechanisms
The initial detection of (8E,10Z)-dodecadien-1-yl acetate (B1210297) occurs in the antennae, the primary olfactory organs of the moth. This process is mediated by a series of specialized proteins and neurons that work in concert to ensure both high sensitivity and specificity to this particular molecule.
Olfactory Receptor Neuron (ORN) Responses to Dienyl Acetates
Olfactory Receptor Neurons (ORNs) housed within specialized hair-like structures on the antennae, known as sensilla, are the primary units of olfactory detection. In Cydia pomonella, specific ORNs have been identified that respond to (8E,10Z)-dodecadien-1-yl acetate and its isomers.
Single sensillum recordings (SSR) have revealed distinct types of receptor neurons. One type of ORN is broadly tuned to the main pheromone component, (E,E)-8,10-dodecadien-1-ol (codlemone), but also responds to the four geometric isomers of dodecadienyl acetate, with the highest sensitivity to the (E,E) isomer nih.govresearchgate.net. Another, less abundant type of receptor neuron is more narrowly tuned, responding specifically to the isomers of dodecadienyl acetate, again with the (E,E) isomer eliciting the strongest response. This neuron type does not respond to the alcohol form (codlemone) nih.govresearchgate.net. This demonstrates that while some neurons are specialized for the acetate, others can detect both the primary pheromone alcohol and the acetate, suggesting a complex coding mechanism at the periphery. These specialized ORNs are located in sensilla trichodea on the male antennae nih.gov.
Role of Olfactory Receptors (ORs) and Olfactory Binding Proteins (OBPs)
The specificity of ORN responses is determined by the molecular receptors they express. Several candidate olfactory receptors (ORs) have been identified in Cydia pomonella that respond to (8E,10Z)-dodecadien-1-yl acetate, often referred to as codlemone acetate in the literature. Functional characterization studies have deorphanized several of these receptors:
CpomOR6a : This receptor, belonging to the pheromone receptor (PR) lineage, has been shown to respond strongly to (E,E)-8,10-dodecadien-1-yl acetate nih.govresearchgate.net.
CpomOR2a and CpomOR5 : Both of these receptors also respond to (E,E)-8,10-dodecadien-1-yl acetate. However, CpomOR5 displays a much higher sensitivity to the compound compared to CpomOR2a.
Before reaching the ORs on the dendritic membrane of the ORNs, hydrophobic odorant molecules like dodecadienyl acetate must traverse the aqueous sensillar lymph that fills the sensillum. This transport is facilitated by Odorant Binding Proteins (OBPs). In C. pomonella, several OBPs have been identified, including both pheromone-binding proteins (PBPs) and general odorant-binding proteins (GOBPs). Competitive binding assays have shown that CpomPBP1 can bind to 12-carbon ligands, including the main pheromone component, codlemone. While direct binding studies for (8E,10Z)-dodecadien-1-yl acetate with specific PBPs are detailed for the main pheromone, the structural similarity suggests a role for these or similar OBPs in transporting the acetate form to the receptors.
| Protein | Type | Ligand(s) Including or Related to Dienyl Acetates |
| CpomOR2a | Olfactory Receptor | (E,E)-8,10-dodecadien-1-yl acetate |
| CpomOR5 | Olfactory Receptor | (E,E)-8,10-dodecadien-1-yl acetate (high sensitivity) |
| CpomOR6a | Olfactory Receptor | (E,E)-8,10-dodecadien-1-yl acetate |
| CpomPBP1 | Pheromone Binding Protein | Binds to 12-carbon ligands like codlemone |
Electrophysiological Characterization (EAG, EAD) of Antennal Responses
Studies on C. pomonella have consistently shown that male antennae produce significant EAG responses to the main pheromone component, codlemone. While the focus is often on the primary pheromone, GC-EAD analyses of female gland extracts have demonstrated that male antennae also respond to (E,E)-8,10-dodecadienyl acetate, confirming its electrophysiological activity chalmers.se. The bioactivity of plant-derived codlemone, which includes related compounds, has been confirmed by GC-EAD, showing a distinct antennal response from male moths chalmers.se. These electrophysiological data corroborate the findings from single-cell recordings, indicating that the antennae are well-equipped to detect dodecadienyl acetate.
Central Olfactory Processing and Integration
Once the olfactory information is transduced into an electrical signal by the ORNs, it is transmitted via their axons to the primary olfactory center in the brain, the antennal lobe (AL). Here, the information is processed and integrated before being relayed to higher brain centers that orchestrate behavioral responses.
Glomerular Activation Patterns in the Antennal Lobe
The antennal lobe is organized into discrete spherical neuropils called glomeruli. ORNs expressing the same type of olfactory receptor typically converge onto the same glomerulus. In male moths, a specialized and enlarged region of the AL, the macroglomerular complex (MGC), is dedicated to processing sex pheromone information.
In Cydia pomonella, the processing of sex pheromones and plant volatiles is not as clearly segregated as in some other moth species researchgate.netnih.govresearchgate.net. Intracellular recordings and staining have revealed that projection neurons (PNs) innervating both the MGC and ordinary glomeruli can respond to both pheromone components and plant-derived compounds nih.govresearchgate.net. Stimulation with blends of the main pheromone and other compounds can lead to both synergistic and inhibitory interactions within these neurons nih.govresearchgate.net. The MGC in C. pomonella shows an enhanced response to blends of pheromone and plant signals, while responses in the surrounding ordinary glomeruli can be suppressed researchgate.net. This suggests a complex "across-fibre" coding pattern where the perception of (8E,10Z)-dodecadien-1-yl acetate is likely influenced by the context of other odors, leading to a nuanced representation in the antennal lobe rather than activation of a single, dedicated glomerulus.
| Antennal Lobe Region | Function in C. pomonella | Response Characteristics |
| Macroglomerular Complex (MGC) | Primary pheromone processing center | Enhanced response to blends of pheromone and plant volatiles. |
| Ordinary Glomeruli | Processing of general odors and some pheromonal information | Shows both synergistic and inhibitory interactions with pheromone signals. |
Higher Brain Centers Involved in Pheromone-Guided Behavior
From the antennal lobe, projection neurons convey the processed olfactory information to higher-order processing centers in the protocerebrum, most notably the mushroom bodies and the lateral horn.
Mushroom Bodies : These structures are crucial for olfactory learning and memory. The information about (8E,10Z)-dodecadien-1-yl acetate, likely integrated with other relevant olfactory cues in the antennal lobe, is relayed to the mushroom bodies. Here, the moth can form associations between the pheromone signal and specific contexts or experiences.
Lateral Horn : This region is thought to be involved in processing innate behavioral responses to odors. The output from the antennal lobe concerning pheromone components is sent to the lateral horn, which then projects to descending neurons that control motor patterns, such as flight orientation towards the source of the pheromone.
In insects, the neural pathways from the antennal lobe to these higher centers are responsible for translating the detection of a chemical like (8E,10Z)-dodecadien-1-yl acetate into a coherent and adaptive behavior, such as mate-seeking. While the specific pathways for this compound in C. pomonella are part of the broader, conserved insect olfactory system, the integration of this signal with host-plant volatiles at the level of the antennal lobe suggests a particularly intricate regulation of the final behavioral output nih.gov.
Stereochemical Specificity of Olfactory Detection
The olfactory system of the codling moth, Cydia pomonella, demonstrates a high degree of specificity in the detection of different stereoisomers of dodecadienyl acetate. This specificity is crucial for the moth's ability to locate mates and avoid unproductive signaling. Research employing single sensillum recordings from the antennae of male codling moths has revealed the presence of distinct olfactory receptor neurons (ORNs) tuned to specific pheromone components and their isomers.
Detailed electrophysiological studies have identified at least three types of receptor neurons within the male moth's antennae. One of the most prevalent types of ORNs is highly sensitive to the primary pheromone component, (E,E)-8,10-dodecadienol. While this neuron responds most strongly to the main pheromone, it also shows a response to the geometric isomers E,Z, Z,E, and Z,Z, albeit at a level comparable to a tenfold lower concentration of the (E,E) isomer. nih.govresearchgate.net This same neuron type is also responsive to the four behaviorally antagonistic isomers of 8,10-dodecadienyl acetate, with the highest sensitivity observed for the E,E isomer. nih.govresearchgate.net
A second, distinct type of receptor neuron has been identified that responds specifically to the isomers of 8,10-dodecadienyl acetate. nih.govresearchgate.net This neuron is most sensitive to the (E,E)-8,10-dodecadienyl acetate isomer. nih.govresearchgate.net Notably, this neuron type does not respond to any of the isomers of 8,10-dodecadienol (B1617113), indicating a clear functional separation in the detection of the alcohol and acetate forms of the pheromone and its analogues. nih.govresearchgate.net
The differential responses of these specialized olfactory receptor neurons to the various geometric isomers of dodecadienyl acetate form the neurophysiological basis for the distinct behavioral reactions observed in the codling moth. For instance, while (E,E)-8,10-dodecadienol is the primary attractant, certain isomers of dodecadienyl acetate act as behavioral antagonists. nih.govresearchgate.net The presence of specific ORNs for these acetates allows the male moth to detect them in the environment, which can lead to an inhibition of the attraction response.
The behavioral impact of these isomers has been demonstrated in wind tunnel and field studies. The addition of the E,Z isomer of 8,10-dodecadienol to the primary pheromone decreased male landings on the odor source, while the Z,Z isomer had an antagonistic effect at higher concentrations. researchgate.net Similarly, specific ratios of (E,Z)-8,10-dodecadienol and (E,E)-8,10-dodecadienyl acetate to the main pheromone component were found to antagonize male attraction. researchgate.net
The specific tuning of different receptor neurons to various isomers highlights the sophisticated mechanism of odor coding in the codling moth's olfactory system. This stereochemical specificity ensures a precise interpretation of the chemical signals in the environment, which is critical for successful reproduction.
Olfactory Receptor Neuron Responses to Geometric Isomers
Behavioral Effects of Isomers in Relation to the Primary Pheromone
Research Methodologies and Experimental Design
Analytical Techniques for Pheromone Identification and Quantification
The foundational step in pheromone research is the precise identification and quantification of the active compounds from natural sources, typically the pheromone glands of female insects. Gas Chromatography (GC) coupled with various detectors is the cornerstone of this analytical process.
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique is used to separate volatile compounds from a complex mixture and identify them based on their mass spectra. In the analysis of codling moth pheromone glands, GC-MS is employed to determine the chemical structures of the components present. nih.govresearchgate.net Pheromone gland extracts are injected into the GC, where compounds are separated based on their volatility and interaction with a capillary column (e.g., an HP-INNOWax column). As each compound elutes, it is ionized, and the resulting fragments are analyzed by the mass spectrometer, generating a unique mass spectrum that acts as a chemical fingerprint. This allows for the positive identification of compounds like dodecanol, various isomers of dodecadienol, and their corresponding acetates. nih.govnih.gov For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, which increases sensitivity and allows for the precise measurement of known compounds, even at the picogram levels found in a single female gland. researchgate.net
Gas Chromatography with Electroantennographic Detection (GC-EAD): While GC-MS identifies all chemical components, GC-EAD specifically pinpoints which of those compounds are biologically active. nih.govscience.gov In this setup, the effluent from the GC column is split into two paths. One path goes to a standard detector like a Flame Ionization Detector (FID), which records all separated compounds. The other path is directed over an insect's antenna, which serves as a biological detector. researchgate.net When a compound that the insect can smell elutes from the column, the olfactory neurons on the antenna generate a measurable electrical response, known as an electroantennogram (EAG). By aligning the FID chromatogram with the EAD recording, researchers can identify which specific chemical peaks elicit a neural response. researchgate.net GC-EAD analysis of codling moth gland extracts has been crucial in confirming the biological activity of not only the main pheromone component, (E,E)-8,10-dodecadien-1-ol (codlemone), but also several minor components, including isomers and acetates that modulate the male's behavior. researchgate.netresearchgate.net
Table 1: Analytical Methods for (8E,10Z)-Dodecadienyl Acetate (B1210297) and Related Compounds
| Analytical Technique | Application | Key Findings |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of pheromone components from insect gland extracts. | Confirmed the presence of multiple isomers of dodecadienol and dodecadienyl acetate in Cydia pomonella glands. nih.govresearchgate.net |
| Gas Chromatography with Electroantennographic Detection (GC-EAD) | Determines which volatile compounds in a mixture are perceived by the insect's antenna. | Revealed that male C. pomonella antennae respond to codlemone isomers and acetates, in addition to the main pheromone. nih.govresearchgate.net |
Behavioral Bioassays
Behavioral bioassays are essential for determining the function of an identified semiochemical. These experiments are designed to observe and quantify an insect's behavioral response to a specific chemical stimulus under controlled conditions.
Flight Tunnels: A flight tunnel is a laboratory apparatus that allows researchers to observe the upwind flight of insects in response to a controlled plume of odor. nih.gov These tunnels typically have laminar airflow, and a specific chemical or blend is released from a point source at the upwind end. The behavior of the insect, such as activation, orientation, and landing at the source, is recorded and analyzed. Flight tunnel studies with Cydia pomonella have demonstrated that while the main pheromone component, codlemone, elicits strong upwind flight and source location in males, the addition of certain isomers and acetates can have a significant antagonistic effect. For example, adding the (E,Z)-8,10-dodecadienol isomer or (E,E)-8,10-dodecadienyl acetate to codlemone significantly reduces the number of males that successfully orient and land at the pheromone source. nih.gov
Field Trapping Studies: To validate laboratory findings and assess the practical application of a semiochemical, researchers conduct field trapping studies. Traps, typically sticky traps or delta traps, are baited with different lures containing synthetic pheromones or inhibitors. ucanr.eduscoutlabs.ag The number of insects caught in these traps provides a direct measure of the attractancy or repellency of a given compound under natural conditions. In the context of the codling moth, field trapping is the primary method for monitoring pest populations and for testing the efficacy of mating disruption strategies. usu.eduniab.com Mating disruption involves saturating an orchard with a high concentration of synthetic pheromone, which makes it difficult for males to locate females. ecotrap.co.nz The behavioral antagonism demonstrated by compounds like dodecadienyl acetate isomers in flight tunnels is a key mechanism contributing to the success of mating disruption. While these acetates are not typically used as lures themselves, their inhibitory effect is crucial for pest management strategies that rely on disrupting chemical communication. pherobase.com
Y-tube Olfactometers: A Y-tube olfactometer is a simpler behavioral assay used to test an insect's preference between two odor sources. The apparatus consists of a glass tube that bifurcates into two arms. A controlled stream of air flows through each arm, one carrying a test odor and the other a control (e.g., solvent only). An insect is released at the base of the tube and is allowed to choose which arm to enter. A statistically significant preference for one arm indicates attraction or repulsion. This method is valuable for rapid screening of potential attractants or repellents before more complex flight tunnel or field studies are conducted. nih.gov
Table 2: Summary of Behavioral Responses of Cydia pomonella to Pheromone Components
| Bioassay | Compound(s) Tested | Observed Behavior |
|---|---|---|
| Flight Tunnel | (E,E)-8,10-dodecadien-1-ol (Codlemone) | Attraction, upwind flight, source location. nih.gov |
| Flight Tunnel | Codlemone + (E,Z)-8,10-dodecadienol | Inhibition of attraction; reduced upwind flight. nih.gov |
| Flight Tunnel | Codlemone + (E,E)-8,10-dodecadienyl acetate | Antagonism; significant reduction in source location. |
| Field Trapping | Pheromone lures for monitoring | Used to determine the timing of insecticide applications and assess pest pressure. ucanr.eduniab.com |
| Field Trapping (Mating Disruption) | High concentration of synthetic pheromone | Saturation of the environment with pheromone disrupts male orientation to females, reducing mating. usu.eduecotrap.co.nz |
Electrophysiological Recording Techniques
Electrophysiology measures the electrical activity of olfactory neurons in response to odor stimuli, providing direct insight into the sensitivity and specificity of the insect's detection system.
Single Sensillum Recordings (SSR): This highly precise technique allows researchers to record the action potentials (spikes) from individual olfactory sensory neurons (OSNs) housed within a single sensory hair (sensillum) on the antenna. nih.govwikipedia.orgfrontiersin.org A recording electrode is inserted at the base of a sensillum, while a reference electrode is placed elsewhere on the insect. wikipedia.org This method can distinguish the responses of different neurons within the same sensillum, as they often have distinct spike amplitudes. SSR studies on Cydia pomonella have revealed remarkable specificity in its olfactory system. nih.govresearchgate.net Researchers have identified at least three different types of OSNs:
A neuron type that is most sensitive to the main pheromone component, (E,E)-8,10-dodecadienol, but also responds to its geometric isomers and the behaviorally antagonistic acetate isomers. nih.govresearchgate.net
A second neuron type that responds specifically to the various isomers of dodecadienyl acetate but does not respond to the pheromone alcohols. nih.govresearchgate.net
A third type of neuron tuned to host-plant volatiles like alpha-farnesene. nih.gov These findings demonstrate that even though the acetate is an antagonist, it is detected by the same primary pheromone-sensing neuron, in addition to being detected by a specialist neuron. This complex peripheral coding is fundamental to the insect's ability to interpret subtle variations in the pheromone blend.
Molecular and Genetic Approaches to Olfactory System Study
Modern molecular techniques have enabled researchers to move beyond behavioral and physiological responses to understand the genetic and molecular basis of olfaction.
Antennal Transcriptome Analysis: High-throughput sequencing of the messenger RNA (mRNA) from insect antennae (the transcriptome) allows for the identification of all the genes that are actively expressed in the primary olfactory organ. fmach.it This approach has been used in Cydia pomonella to identify a large suite of genes encoding proteins crucial for olfaction, including Odorant Receptors (ORs), Ionotropic Receptors (IRs), and Odorant Binding Proteins (OBPs). fmach.it By comparing male and female antennal transcriptomes, researchers can identify receptors that are likely involved in detecting sex pheromones, as these are often expressed at higher levels in males.
Functional Characterization of Olfactory Receptors: Once candidate receptor genes are identified, their function must be confirmed. This is typically done by expressing the receptor gene in a heterologous system, such as Xenopus oocytes (frog eggs) or empty neurons of the fruit fly, Drosophila melanogaster. nih.govnih.govslu.seslu.se These cells are engineered to express the specific OR from the insect of interest. Researchers can then use techniques like two-electrode voltage clamp or calcium imaging to measure the response of the expressed receptor when stimulated with a panel of chemical compounds. nih.gov This "deorphanization" process matches a specific receptor to its ligand(s). Through this approach, the receptor CpomOR6a from the codling moth has been identified and functionally characterized. Studies have shown that CpomOR6a responds strongly to the pheromone antagonist (E,E)-8,10-dodecadien-1-yl acetate. nih.govnih.govresearchgate.net This discovery provides a direct molecular link between the gene, the receptor protein, and the perception of a key behavioral antagonist, offering a potential target for future pest management strategies. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| (8E,10Z)-Dodecadienyl acetate |
| (E,E)-8,10-dodecadien-1-ol |
| (E,Z)-8,10-dodecadienol |
| (Z,E)-8,10-dodecadienol |
| (Z,Z)-8,10-dodecadienol |
| (E,E)-8,10-dodecadienyl acetate |
| Dodecanol |
Ecological and Evolutionary Contexts of Pheromone Systems
Co-evolutionary Dynamics of Insect-Pheromone Interactions
The relationship between an insect species and its pheromone system is a classic example of a tightly co-evolved communication channel. The specificity of both the production of and response to a particular pheromone blend, which can include 8E,10Z-dodecadienyl acetate (B1210297), is critical for successful mate finding and reproduction. This intricate dance of signal and reception is shaped by continuous reciprocal selection pressures.
In many moth species, females release a precise blend of pheromone components, and males possess highly specialized olfactory receptor neurons (ORNs) tuned to these specific compounds. For instance, in the codling moth, Cydia pomonella, the primary pheromone component is (E,E)-8,10-dodecadien-1-ol (codlemone). However, the presence of and response to other isomers, including acetates, can significantly influence male behavior. Single sensillum recordings from the antennae of male C. pomonella have revealed different types of receptor neurons. The most abundant type is most sensitive to the main pheromone component, while its response to other geometric isomers is significantly lower nih.gov. This specificity suggests a strong stabilizing selection on both the female's pheromone blend and the male's receptor tuning.
The co-evolutionary process is further evidenced by the presence of behavioral antagonists. Certain compounds, when present in the pheromone plume, can inhibit the attraction of males. For example, in C. pomonella, some geometric isomers of dodecadienyl acetate act as behavioral antagonists nih.gov. The evolution of the production of such antagonists in sympatric species, and the corresponding evolution of the ability to discriminate against them, is a key aspect of maintaining species-specific communication channels. This "private channel" is essential to avoid costly interspecific mating attempts.
The evolution of these pheromone systems is believed to occur through a process of gene duplication and divergence. Genes encoding for enzymes involved in pheromone biosynthesis, such as desaturases and reductases, can undergo duplication, followed by neofunctionalization or subfunctionalization, leading to the production of novel pheromone components. Concurrently, genes encoding for pheromone receptors in the male antennae also evolve to detect these new compounds, leading to a tightly linked co-evolutionary trajectory of signal and reception.
Reproductive Isolation and Phylogenetic Divergence Mediated by Pheromones
Differences in pheromone blends are often a primary mechanism of reproductive isolation among closely related insect species, particularly in moths. The evolution of novel pheromone components, such as 8E,10Z-dodecadienyl acetate, or changes in the ratios of existing components, can lead to the formation of new "pheromone races" and, ultimately, to speciation.
A well-studied example of this phenomenon is the European corn borer, Ostrinia nubilalis, which exists as two distinct pheromone races, the E-race and the Z-race. These races produce and respond to different isomeric blends of Δ11-tetradecenyl acetate. This difference in their chemical communication system acts as a strong pre-zygotic isolating barrier, even in areas where the two races are sympatric nih.govnih.govoup.com. While this example does not directly involve this compound, it illustrates the powerful role of pheromone variation in driving reproductive isolation.
The divergence of pheromone signals can be traced in the phylogeny of insect groups. In the Tortricidae family of moths, there is a general trend where species in the subfamily Tortricinae primarily use 14-carbon pheromone components, while those in the Olethreutinae, which includes the genus Cydia, predominantly use 12-carbon compounds, such as dodecadienyl acetates researchgate.net. This suggests that the evolution of the enzymatic pathways responsible for producing these different chain-length pheromones has played a significant role in the diversification of this family. Phylogenetic analyses of the desaturase enzymes involved in pheromone biosynthesis in Lepidoptera support the idea that gene duplication and subsequent divergence have been instrumental in the evolution of pheromone diversity pnas.orgnih.gov.
Minor components in a pheromone blend can also play a crucial role in reproductive isolation. Even if two species share the same major pheromone component, differences in the minor components can be sufficient to prevent interbreeding. For example, in the grapevine moth, Lobesia botrana, the primary pheromone is (E,Z)-7,9-dodecadienyl acetate. However, the full blend contains several other compounds that act as synergists and are likely important for species recognition cabidigitallibrary.orgpurdue.edunih.govresearchgate.net. The evolution of the production and perception of these minor components can contribute to the fine-tuning of the communication channel and the reinforcement of reproductive barriers.
Environmental Factors Influencing Pheromone Communication Efficacy
The effectiveness of chemical communication is not solely dependent on the sender and receiver; it is also significantly influenced by the environment in which the signal is transmitted. Abiotic factors such as temperature, humidity, and ultraviolet (UV) radiation can affect the stability, volatility, and ultimately the efficacy of pheromone components like this compound.
Temperature plays a multifaceted role in pheromone communication. An increase in temperature generally increases the volatility of chemical compounds, which can affect the release rate of pheromones from the signaling insect or from synthetic dispensers used in pest management icm.edu.pl. Higher temperatures can also accelerate the chemical degradation of pheromones. For acetate compounds, temperature can influence their mineralization kinetics and production by microorganisms, which could potentially interfere with the pheromone signal nih.govnih.govrsc.org.
Humidity can also impact pheromone efficacy. Changes in relative humidity can affect the conformation and function of olfactory receptor proteins, potentially altering the sensitivity of the insect's antennae to the pheromone.
Ultraviolet (UV) radiation from sunlight is a major factor in the degradation of many organic molecules, including insect pheromones. The double bonds present in unsaturated compounds like dodecadienyl acetates are particularly susceptible to photo-isomerization and photo-oxidation, which can alter the chemical structure of the pheromone and render it inactive or even repellent nih.govjmu.edubiodiversitylibrary.orgresearchgate.netexlibrisgroup.com. For instance, it has been shown that exposure to light can cause the (E,Z) isomer of 7,9-dodecadienyl-1-acetate to rearrange into a mixture of isomers, with the more stable (E,E) isomer becoming predominant google.com. The rate of degradation is dependent on the specific chemical structure of the pheromone and the intensity of the UV radiation. To counteract this, insects often engage in calling behavior during periods of low UV intensity, such as at dusk or dawn. Furthermore, formulations of synthetic pheromones for pest control often include UV protectants to enhance their field longevity researchgate.net.
The physical structure of the habitat also plays a role. Dense vegetation can create microclimates with different temperature and humidity profiles and can physically impede the dispersal of the pheromone plume, affecting the distance over which the signal can be effectively transmitted.
Future Directions in 8e,10z Dodecadienyl Acetate Research
Elucidation of Novel Biosynthetic Enzymes and Pathways
While significant strides have been made in understanding the biosynthesis of moth sex pheromones, many details remain to be uncovered. The biosynthesis of Type I pheromones, which includes 8E,10Z-dodecadienyl acetate (B1210297), generally originates from acetyl-CoA, with key enzymatic steps involving fatty acid synthases (FAS), desaturases (DES), fatty acyl reductases (FARs), and acetyltransferases. nih.gov Future research will likely focus on the following areas:
Characterization of Novel Enzymes: While the primary desaturases and reductases in some species have been identified, there is a need to characterize other crucial enzymes, such as the specific acetyltransferases that catalyze the final step in the formation of acetate pheromones. nih.govnih.gov The identification and functional characterization of these enzymes will provide a more complete picture of the biosynthetic pathway.
Unraveling Atypical Pathways: Some moth species utilize unconventional biosynthetic routes. For instance, the biosynthesis of (E,E)-8,10-dodecadienol (codlemone), a related compound, involves an unusual E9 desaturation step. researchgate.netuliege.be Further investigation into the biosynthesis of 8E,10Z-dodecadienyl acetate may reveal similarly unique enzymatic mechanisms. Research into the pheromone biosynthesis of the European grapevine moth (Lobesia botrana) has also highlighted the potential for undiscovered enzymes, as the gene for the enzyme responsible for the E7 double bond remains elusive. d-nb.info
Biotechnological Production: A significant future direction lies in the biotechnological production of insect pheromones for pest management. lu.selu.se This involves expressing the genes for the biosynthetic enzymes in host organisms like yeast or plants. frontiersin.orgunl.eduslu.se Research is ongoing to engineer plants to produce pheromone precursors in their seed oil, which could provide a cost-effective and sustainable source of these compounds for use in mating disruption and monitoring. unl.eduslu.se Further elucidation of the complete biosynthetic pathways will be critical for optimizing these production systems.
| Enzyme Class | Function in Pheromone Biosynthesis |
| Acetyl-CoA Carboxylase (AAC) | Catalyzes the formation of malonyl-CoA from acetyl-CoA. nih.gov |
| Fatty Acid Synthase (FAS) | Synthesizes the acyl chain from malonyl-CoA. nih.gov |
| Desaturases (DES) | Introduce double bonds into the acyl chain at specific positions. nih.gov |
| Fatty Acyl Reductases (FARs) | Convert fatty-acyl precursors to fatty alcohols. nih.govnih.gov |
| Alcohol Dehydrogenases | Convert fatty alcohols to aldehydes. nih.gov |
| Acetyltransferases (ACTs) | Catalyze the formation of acetate esters from fatty alcohols. nih.gov |
Advanced Neurobiological Mapping of Olfactory Pathways and Neural Coding
Understanding how the insect brain processes pheromone signals is crucial for comprehending their behavioral responses. Future research in this area will likely leverage advanced neurobiological techniques to map the olfactory pathways and decipher the neural code for this compound.
High-Resolution Brain Mapping: Techniques such as functional imaging of the antennal lobes, the primary olfactory centers in the insect brain, will continue to be refined. nih.gov These methods allow researchers to visualize which specific glomeruli, the functional units of the antennal lobe, are activated by this compound and its blends with other compounds. The macroglomerular complex (MGC) is a key area in the antennal lobe dedicated to processing sex pheromone information. nih.gov
Neural Coding of Pheromone Blends: Insects rarely respond to single pheromone components in nature; rather, they are attuned to specific ratios of compounds in a blend. ucsf.edu Future studies will focus on how the brain encodes the complexity of these blends. Research on the codling moth has shown that plant volatiles can synergize the response to the female sex pheromone in the MGC, suggesting an integration of mating and habitat cues. nih.gov Understanding this neural integration is a key area for future investigation.
Adaptation and Temporal Coding: Olfactory receptor neurons (ORNs) are known to adapt to both the mean and variance of odor stimuli, which is critical for processing the intermittent nature of pheromone plumes. nih.govelifesciences.org Future research will explore the biophysical mechanisms underlying this adaptation and how the temporal patterns of neural firing encode information about the pheromone signal. The ability of ORNs to generate different response motifs to different odorants adds another layer of complexity to the neural code that warrants further investigation. elifesciences.org
| Brain Region | Function in Olfaction |
| Antennae | Location of olfactory receptor neurons (ORNs) that detect odor molecules. nih.gov |
| Olfactory Receptor Neurons (ORNs) | Sensory neurons that convert chemical signals into electrical signals. elifesciences.orgelifesciences.org |
| Antennal Lobe (AL) | The primary olfactory processing center in the insect brain. nih.gov |
| Macroglomerular Complex (MGC) | A specialized region within the antennal lobe for processing sex pheromone signals. nih.gov |
| Projection Neurons (PNs) | Transmit olfactory information from the antennal lobe to higher brain centers. elifesciences.org |
Development of Next-Generation Semiochemical-Based Research Tools and Analogs
The practical application of this compound and other semiochemicals in pest management and ecological research is a rapidly evolving field. nih.govnih.gov Future developments will focus on creating more effective and sustainable tools.
Novel Lures and Traps: The development of highly specific and potent lures is essential for monitoring and controlling pest populations. nih.govfrontiersin.org Research into analogs of this compound may lead to the discovery of compounds with increased stability or attractiveness. Furthermore, the integration of pheromone traps with smart technologies, such as automated insect identification and counting systems using deep neural networks, will revolutionize pest monitoring. mdpi.comfrontiersin.org
Mating Disruption Technologies: Mating disruption is a powerful pest control strategy that uses synthetic pheromones to prevent males from finding females. wsu.edu Future research will aim to optimize the release rates and formulations of these pheromones to improve their efficacy and reduce costs. The use of plant-derived pheromones could make this technology more accessible for a wider range of crops. unl.edu
Conservation and Biodiversity Monitoring: Pheromones are not only useful for managing pests but also for monitoring rare and endangered insect species. nih.gov The identification and synthesis of pheromones for non-pest species will provide valuable tools for conservation efforts, allowing for the sensitive and selective monitoring of their populations. nih.gov
Theoretical Models of Pheromone Plume Interaction and Behavioral Response
The interaction between an insect and a pheromone plume is a complex process that is influenced by fluid dynamics and the insect's own behavior. wordpress.comannualreviews.org Theoretical and computational models are essential for understanding this interaction and predicting insect behavior.
Advanced Plume Modeling: Windborne pheromone plumes have a complex, filamentous structure that is difficult to model. wordpress.comannualreviews.orgdtic.mil Future research will focus on developing more realistic computational models that can accurately simulate the turbulent dispersal of pheromone plumes in different environmental conditions. These models are crucial for understanding how insects navigate these complex odor landscapes.
Modeling Insect Navigation Strategies: Insects use a variety of behavioral strategies to locate the source of a pheromone plume, such as the "cast and surge" maneuver, where they fly upwind upon detecting the pheromone and cast crosswind when the signal is lost. researchgate.net Computational models of these navigation algorithms, inspired by moth behavior, can help to understand the underlying principles of olfactory-guided navigation and can be applied to the development of autonomous robots for odor source localization. nih.govnih.gov
Integrating Neuroscience and Behavior: A major challenge for the future is to develop integrated models that link the neural processing of olfactory information to the behavioral output of the insect. researchgate.net These models would incorporate our understanding of olfactory receptor neuron responses, processing in the antennal lobe, and motor control to create a more complete picture of how an insect translates a chemical signal into a directed movement.
Q & A
Basic: What is the optimal stereoselective synthesis protocol for 8E,10Z-dodecadienyl acetate?
Answer:
The most efficient method involves a one-pot stereoselective enolization of α,β-ethylenic aldehyde using t-BuOK in N-methylpyrrolidone (NMP), followed by trapping the dienolate with Cl(O)P(OEt)₂ to form (E,Z)-dienol phosphate (89% yield, EZ/EE isomer ratio = 92/8). Subsequent iron-catalyzed cross-coupling with a Grignard reagent derived from THP-protected bromohydrin yields the THP-protected alcohol, which is deprotected and acetylated to achieve 86.8% isomeric purity (major isomer: 8E,10Z; minor isomers: ZE, EE, ZZ). Critical factors include catalyst selection (FeCl₃·LiCl), reaction temperature control (0°C to RT), and chromatographic purification .
Basic: How can researchers validate the isomeric purity of this compound?
Answer:
Use gas chromatography-mass spectrometry (GC-MS) with a chiral stationary phase (e.g., β-cyclodextrin) to resolve and quantify isomers. Nuclear magnetic resonance (NMR) analysis, particularly ¹³C NMR, can distinguish double-bond configurations via chemical shift differences (e.g., δ 125–130 ppm for E/Z olefinic carbons). For quantification, integrate diagnostic peaks and compare against synthetic standards .
Advanced: How do reaction conditions influence stereochemical outcomes in the synthesis of this compound?
Answer:
- Solvent polarity : NMP enhances enolate stability, favoring EZ isomer formation.
- Catalyst system : FeCl₃·LiCl promotes selective cross-coupling while minimizing β-hydride elimination.
- Temperature : Lower temperatures (0–5°C) reduce thermal isomerization during alkylation.
- Grignard reagent stoichiometry : Excess reagent (1.2–1.5 equiv) ensures complete coupling, reducing residual starting material.
Contradictions in reported isomer ratios often arise from variations in these parameters. Validate conditions using design-of-experiment (DoE) frameworks .
Advanced: What analytical strategies resolve discrepancies in bioassay data caused by isomer contamination?
Answer:
- Isomer-specific bioassays : Use electroantennography (EAG) to test individual isomers’ receptor-binding activity.
- Statistical modeling : Apply multivariate analysis (e.g., PCA) to separate biological responses attributed to 8E,10Z vs. minor isomers (e.g., EE, ZZ).
- Purification protocols : Reprocess crude mixtures via preparative HPLC or centrifugal partition chromatography (CPC) to ≥98% purity before retesting .
Basic: What are the primary applications of this compound in ecological research?
Answer:
It serves as a sex pheromone component in Lepidoptera species, notably for mating disruption in pest management (e.g., Cydia strobilella). Field applications involve formulating polyethylene-tube dispensers to release 2–5 mg/ha/day. Efficacy is assessed via trap catch reduction and oviposition inhibition rates. Ensure isomer purity ≥85% to avoid antagonistic effects from ZZ or EE isomers .
Advanced: How can researchers optimize pheromone dispenser formulations for field trials?
Answer:
- Release kinetics : Use accelerated aging tests (40°C, 75% RH) to model field degradation.
- Matrix selection : Polyethylene or biodegradable polymers (e.g., PLA) balance cost and release profiles.
- Dosage calibration : Deploy GC headspace analysis to quantify emission rates under varying temperatures (10–30°C).
- Field validation : Compare pest population densities in treated vs. control plots using mark-release-recapture (MRR) or camera-trapping .
Advanced: What statistical methods address variability in pheromone-based mating disruption studies?
Answer:
- Generalized linear mixed models (GLMMs) account for spatial autocorrelation and temporal trends in trap data.
- Dose-response curves : Fit non-linear regressions (e.g., logit or probit) to correlate dispenser density with mating success reduction.
- Power analysis : Precalculate sample sizes to ensure statistical significance given typical field variability (CV = 30–50%) .
Basic: How to handle isomer degradation during long-term storage of this compound?
Answer:
Store in amber vials under argon at –20°C. Add stabilizers (0.1% BHT) to prevent oxidation. Periodically validate stability via GC-MS; degradation products (e.g., epoxy or hydroxy derivatives) typically form at <1%/month under optimal conditions .
Advanced: What mechanistic insights explain the bioactivity differences between 8E,10Z and its isomers?
Answer:
Molecular dynamics simulations reveal that the 8E,10Z conformation optimally fits into pheromone-binding protein (PBP) pockets (e.g., Bombyx mori PBP1), with binding energies 2–3 kcal/mol lower than ZZ or EE isomers. Site-directed mutagenesis of PBPs (e.g., Ser56→Ala) further validates residue-specific interactions .
Advanced: How to design a synthetic route minimizing toxic byproducts?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
